molecular formula C21H22Cl2N4O2 B2614225 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1185148-72-4

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Cat. No.: B2614225
CAS No.: 1185148-72-4
M. Wt: 433.33
InChI Key: DFYNAWXANZUOIH-UHFFFAOYSA-N
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Description

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C21H22Cl2N4O2 and its molecular weight is 433.33. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride generally involves a multi-step synthesis. It might begin with the preparation of the 3-chlorophenyl-imidazole intermediate. This intermediate could then be reacted with piperazine under controlled conditions to form the core structure. Final modification with a phenoxyethanone derivative and subsequent hydrochloride salt formation completes the synthesis.

  • Industrial Production Methods: : Industrial production of this compound would likely utilize large-scale synthesis techniques, emphasizing high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, possibly affecting the imidazole or phenoxy groups.

    • Reduction: : Reduction reactions may involve the piperazine ring or the phenoxyethanone component.

    • Substitution: : Both nucleophilic and electrophilic substitution reactions could modify its aromatic rings and other active sites.

  • Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution are commonly used under suitable temperature and pH conditions.

  • Major Products: : Oxidation may yield hydroxyl derivatives, reduction could produce simpler amines, and substitution may generate a variety of halogenated or alkylated products.

Scientific Research Applications

  • Chemistry: : The compound serves as a versatile scaffold for developing new chemical entities. It can be used in medicinal chemistry for drug discovery and development.

  • Biology: : In biological studies, it can act as a molecular probe to investigate cellular pathways and receptor interactions.

  • Medicine: : Its derivatives may possess therapeutic potential, with applications in treating specific medical conditions.

  • Industry: : Industrial applications could include the development of specialized materials or as an intermediate in the synthesis of more complex molecules.

5. Mechanism of Action: : The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, the imidazole ring might interact with certain enzymes, while the piperazine ring could enhance binding affinity. These interactions could modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds such as 1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone and 1-(4-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine share structural similarities.

  • Uniqueness: : The presence of the 3-chlorophenyl group and the specific arrangement of functional groups make 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride unique in its chemical and biological properties

Conclusion: : This compound is a fascinating subject of study with a variety of potential applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further exploration and development could unlock even more uses and benefits.

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2.ClH/c22-17-5-4-6-18(15-17)26-10-9-23-21(26)25-13-11-24(12-14-25)20(27)16-28-19-7-2-1-3-8-19;/h1-10,15H,11-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNAWXANZUOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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